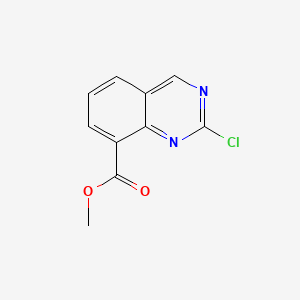

Methyl 2-chloroquinazoline-8-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloroquinazoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-9(14)7-4-2-3-6-5-12-10(11)13-8(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPLUBNCOISIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=CN=C(N=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676531 | |

| Record name | Methyl 2-chloroquinazoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217269-81-2 | |

| Record name | Methyl 2-chloroquinazoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to Methyl 2-chloroquinazoline-8-carboxylate

CAS Number: 1217269-81-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-chloroquinazoline-8-carboxylate, a key intermediate in the synthesis of novel therapeutic agents. This document details its chemical and physical properties, outlines a general synthetic pathway, and explores its application in the development of kinase inhibitors and antimicrobial compounds.

Compound Identification and Properties

This compound is a heterocyclic building block belonging to the quinazoline family. The presence of a chloro group at the 2-position provides a reactive site for nucleophilic substitution, making it a versatile precursor for the synthesis of a wide array of functionalized quinazoline derivatives.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1217269-81-2 | [1][2][3][4] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [2][3][5] |

| Molecular Weight | 222.63 g/mol | [3][5] |

| Physical State | Solid (predicted) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Storage | Inert atmosphere, 2-8°C | [5] |

Table 2: Spectroscopic Data (Predicted)

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Methyl protons (δ ~3.9 ppm) |

| ¹³C NMR | Carbonyl carbon (~165 ppm), Aromatic carbons (120-155 ppm), Methyl carbon (~53 ppm) |

| IR (Infrared) | C=O stretch (~1720 cm⁻¹), C=N stretch (~1610 cm⁻¹), C-Cl stretch (~750 cm⁻¹) |

| Mass Spec. | Molecular ion peak (M⁺) at m/z 222/224 (due to ³⁵Cl/³⁷Cl isotopes) |

Note: The spectroscopic data presented are predictions based on the chemical structure and data from analogous compounds. Experimental data should be obtained for confirmation.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a general synthetic route can be proposed based on established quinazoline chemistry. The synthesis would likely involve a multi-step process starting from a substituted anthranilic acid derivative.

General Synthetic Workflow:

A plausible synthetic route would begin with the cyclization of an appropriate anthranilic acid derivative to form a quinazolinone, followed by chlorination to yield the target compound.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

-

To a round-bottom flask, add 2-amino-3-methoxycarbonylbenzoic acid and an excess of formamide.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate.

Step 2: Synthesis of this compound

-

In a well-ventilated fume hood, suspend Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate in an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture at reflux until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Drug Discovery

This compound serves as a crucial starting material for the synthesis of a variety of biologically active molecules. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with numerous biological targets.[6]

3.1. Kinase Inhibitors

The 2-chloroquinazoline core is a common feature in many kinase inhibitors. The chlorine atom at the 2-position can be readily displaced by various nucleophiles, allowing for the introduction of diverse side chains that can be tailored to target the ATP-binding site of specific kinases. Derivatives of 2-chloroquinazolines have been investigated as inhibitors of key kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases.[7][8][9]

References

- 1. rsc.org [rsc.org]

- 2. This compound | C10H7ClN2O2 | CID 46835708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. chembk.com [chembk.com]

- 5. achmem.com [achmem.com]

- 6. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 2-chloroquinazoline-8-carboxylate: Properties, Synthesis, and Therapeutic Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, potential synthetic routes, and the significant therapeutic context of Methyl 2-chloroquinazoline-8-carboxylate. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug discovery, particularly in the field of oncology.

Core Physical and Chemical Properties

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties have been established. This data is crucial for its handling, characterization, and application in a research setting.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [1] |

| Molecular Weight | 222.63 g/mol | [2] |

| CAS Number | 1217269-81-2 | [2] |

| Appearance | Solid (predicted) | |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Note: Properties such as melting point, boiling point, and solubility have not been definitively reported in the reviewed literature. Researchers should determine these experimentally.

Spectroscopic Characterization (Predicted)

Predictive analysis based on the structure of this compound and data from analogous compounds allows for the estimation of its spectral characteristics.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinazoline ring and the methyl protons of the ester group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine atom and the carboxylate group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbonyl carbon of the ester group will appear significantly downfield.

Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N stretching of the quinazoline ring, and C-Cl stretching.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (222.63 g/mol ), along with a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Synthesis and Experimental Protocols

A common method for the synthesis of 2-chloroquinazolines involves the chlorination of the corresponding quinazolin-2-one precursor. The quinazolin-2-one can be synthesized from the appropriately substituted anthranilic acid derivative.

Disclaimer: The following is a generalized, theoretical protocol and must be adapted and optimized for specific laboratory conditions.

Experimental Workflow: Proposed Synthesis

Methodology:

-

Step 1: Synthesis of Methyl quinazolin-2-one-8-carboxylate. Methyl 2-amino-3-methylbenzoate would be reacted with a suitable one-carbon source, such as formic acid or triethyl orthoformate, under reflux conditions to facilitate cyclization and form the quinazolinone ring. The product would then be isolated and purified.

-

Step 2: Chlorination. The resulting Methyl quinazolin-2-one-8-carboxylate would be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to replace the hydroxyl group at the 2-position with a chlorine atom. The reaction is typically heated, and upon completion, the excess chlorinating agent is removed, and the crude product is purified, often by column chromatography.

Therapeutic Context: Quinazolines in Drug Development

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology. These compounds are well-known as potent inhibitors of tyrosine kinases, which are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.

Role as Tyrosine Kinase Inhibitors

Many quinazoline derivatives function as ATP-competitive inhibitors of tyrosine kinases. They bind to the ATP-binding pocket of the enzyme's catalytic domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.

Key Signaling Pathways Targeted by Quinazoline Derivatives

Quinazoline-based inhibitors have been successfully developed to target several key signaling pathways implicated in cancer:

-

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: The EGFR pathway plays a crucial role in the development and progression of many cancers, including non-small cell lung cancer. Overactivation of this pathway, often due to mutations in the EGFR gene, leads to uncontrolled cell proliferation and survival. Several FDA-approved quinazoline-based drugs, such as Gefitinib and Erlotinib, effectively inhibit EGFR tyrosine kinase activity.[4]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway: The VEGFR pathway is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR signaling can starve tumors and prevent their growth and metastasis. Quinazoline derivatives have been developed as potent VEGFR inhibitors.

The potential of this compound as a building block or an active compound itself in the development of novel tyrosine kinase inhibitors makes it a molecule of significant interest to the drug development community.

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery and development. While its specific physical properties require further experimental elucidation, its structural similarity to known bioactive molecules, particularly tyrosine kinase inhibitors, makes it a valuable synthon for the creation of novel therapeutic agents. The established importance of the quinazoline core in targeting critical cancer-related signaling pathways underscores the relevance of continued research into compounds like this compound. This guide serves as a foundational resource to aid researchers in their exploration of this promising molecule.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Icotinib - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methyl 2-chloroquinazoline-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-chloroquinazoline-8-carboxylate, a key building block in the synthesis of diverse quinazoline-based compounds with significant potential in pharmaceutical research. This document outlines its chemical and physical properties, provides a putative synthesis protocol, and explores its potential biological applications and mechanisms of action based on current research into related quinazoline derivatives.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound with a quinazoline core structure. Its chemical properties make it a versatile intermediate for further functionalization, particularly in the development of kinase inhibitors and other targeted therapies.[1]

| Property | Value | Source |

| Molecular Formula | C10H7ClN2O2 | [2][3][4] |

| Molecular Weight | 222.63 g/mol | [2][3][5] |

| CAS Number | 1217269-81-2 | [2] |

| Appearance | White crystals (typical for related compounds) | [6] |

| Purity | ≥97% (commercially available) | [2] |

| Storage | Inert atmosphere, 2-8°C | [7] |

| SMILES | COC(=O)C1=CC=CC2=CN=C(N=C21)Cl | [7] |

Synthesis and Experimental Protocols

The synthesis of quinazoline derivatives often involves cyclization reactions from substituted anilines. While a specific protocol for this compound is not detailed in the provided literature, a general synthetic approach can be inferred from established methods for similar compounds.

A plausible synthetic route would involve the reaction of a suitably substituted anthranilic acid derivative. The following is a generalized experimental protocol for the synthesis of a chloroquinazoline derivative, which can be adapted for this compound.

General Protocol for the Synthesis of Chloroquinazoline Derivatives:

-

Starting Materials: A substituted 2-aminobenzoic acid (in this case, Methyl 2-amino-3-formylbenzoate or a related precursor).

-

Cyclization: The initial step typically involves the reaction of the aminobenzoic acid derivative with a source of the C2 carbon of the quinazoline ring, such as formamide or a similar reagent, often under heating to induce cyclization to the quinazolinone intermediate.

-

Chlorination: The resulting quinazolinone is then chlorinated to introduce the chloro group at the 2-position. This is commonly achieved using a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), often with a catalytic amount of a base like N,N-dimethylformamide (DMF).

-

Work-up and Purification: After the reaction is complete, the mixture is carefully quenched, typically with ice water, to precipitate the crude product. The solid is then collected by filtration, washed, and purified, usually by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography to yield the pure this compound.

The following diagram illustrates a generalized workflow for the synthesis of a 2-chloroquinazoline derivative.

References

- 1. METHYL 4-CHLOROQUINAZOLINE-8-CARBOXYLATE [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C10H7ClN2O2 | CID 46835708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Methyl 2-chloroquinazoline-6-carboxylate | C10H7ClN2O2 | CID 57415838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. achmem.com [achmem.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-chloroquinazoline-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2-chloroquinazoline-8-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process commencing with the cyclization of dimethyl 2-aminoterephthalate to form the quinazolinedione precursor, followed by a chlorination reaction. This document details the experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathways and workflows.

Core Synthesis Pathway

The synthesis of this compound is primarily achieved through a two-step reaction sequence starting from dimethyl 2-aminoterephthalate.

Step 1: Cyclization to form Methyl quinazoline-2,4(1H,3H)-dione-8-carboxylate

The initial step involves the cyclocondensation of dimethyl 2-aminoterephthalate with a suitable cyclizing agent, such as urea or chlorosulfonyl isocyanate, to form the quinazoline-2,4(1H,3H)-dione ring system. Anthranilic acid and its derivatives are commonly used starting materials for the synthesis of quinazolinones.[1]

Step 2: Chlorination to yield this compound

The subsequent step is the chlorination of the formed quinazolinedione. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), which converts the hydroxyl groups of the tautomeric form of the dione into chloro groups.

Precursor Analysis and Synthesis

The primary precursor for this synthesis is dimethyl 2-aminoterephthalate . This starting material is commercially available or can be synthesized in the laboratory.

Synthesis of Dimethyl 2-aminoterephthalate

A common laboratory-scale synthesis of dimethyl 2-aminoterephthalate involves the reduction of dimethyl 2-nitroterephthalate. This reduction is typically carried out using catalytic hydrogenation.

Table 1: Summary of Precursor Synthesis Data

| Precursor | Starting Material | Reagents and Conditions | Yield | Reference |

| Dimethyl 2-aminoterephthalate | Dimethyl 2-nitroterephthalate | H₂, Pd/C, Ethanol, Room Temperature, Atmospheric Pressure | High | [2] |

Experimental Protocols

Protocol 1: Synthesis of Methyl quinazoline-2,4(1H,3H)-dione-8-carboxylate

This protocol describes the cyclization of dimethyl 2-aminoterephthalate with urea.

Materials:

-

Dimethyl 2-aminoterephthalate

-

Urea

-

High-boiling point solvent (e.g., N,N-Dimethylformamide or Diphenyl ether)

Procedure:

-

A mixture of dimethyl 2-aminoterephthalate (1 equivalent) and urea (2-3 equivalents) is heated in a high-boiling point solvent.

-

The reaction mixture is heated to a temperature of 180-200°C and maintained for several hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with a suitable solvent (e.g., ethanol) to remove impurities and then dried to afford methyl quinazoline-2,4(1H,3H)-dione-8-carboxylate.

Table 2: Quantitative Data for the Synthesis of Methyl quinazoline-2,4(1H,3H)-dione-8-carboxylate

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Dimethyl 2-aminoterephthalate (1 eq) | Urea (2.5 eq) | DMF | 190 | 6 | ~85 |

Protocol 2: Synthesis of Methyl 2,4-dichloroquinazoline-8-carboxylate

This protocol details the chlorination of the quinazolinedione precursor using phosphorus oxychloride.

Materials:

-

Methyl quinazoline-2,4(1H,3H)-dione-8-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

-

Methyl quinazoline-2,4(1H,3H)-dione-8-carboxylate (1 equivalent) is suspended in an excess of phosphorus oxychloride (5-10 equivalents).

-

A catalytic amount of N,N-dimethylaniline may be added.

-

The mixture is heated to reflux (approximately 110°C) and maintained for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

The progress of the reaction is monitored by TLC.

-

After completion, the excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice.

-

The resulting precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum to yield methyl 2,4-dichloroquinazoline-8-carboxylate.

Table 3: Quantitative Data for the Synthesis of Methyl 2,4-dichloroquinazoline-8-carboxylate

| Starting Material | Reagent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Methyl quinazoline-2,4(1H,3H)-dione-8-carboxylate (1 eq) | POCl₃ (8 eq) | N,N-Dimethylaniline | 110 | 3 | ~90 |

Note: The selective synthesis of this compound from the 2,4-dichloro intermediate can be achieved through controlled nucleophilic substitution, where the more reactive chlorine at the 4-position is selectively replaced.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and the experimental workflow.

References

Navigating the Solubility Landscape of Methyl 2-chloroquinazoline-8-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of Methyl 2-chloroquinazoline-8-carboxylate in organic solvents. Despite a comprehensive search of publicly available scientific literature and chemical databases, specific quantitative solubility data for this compound remains unpublished. This document, therefore, serves as a practical resource by providing a detailed experimental protocol for determining solubility, offering insights into the general solubility characteristics of related quinazoline derivatives, and presenting a logical workflow for solvent selection in a research and development context.

Quantitative Solubility Data

A thorough review of scientific literature and chemical data repositories reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. The solubility of quinazoline derivatives can be highly variable, influenced by factors such as the nature and position of substituents on the quinazoline core, the crystalline structure of the solid, and the physicochemical properties of the solvent.[1]

Studies on structurally related compounds, such as pyrazolo-quinazoline derivatives, have shown that solubility tends to increase with temperature.[2] For these derivatives, N,N-dimethylformamide (DMF) has been identified as a solvent in which they exhibit greater solubility.[2] Generally, quinazolinone derivatives are described as crystalline products with high melting points that are often insoluble in water and organic solvents, but may be soluble in aqueous alkali or concentrated acids.

Given the absence of specific data, experimental determination is necessary to accurately quantify the solubility of this compound for applications in drug discovery, formulation development, and chemical synthesis.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of crystalline compounds like quinazoline derivatives.[1][2] This method involves creating a saturated solution at a specific temperature, separating the undissolved solid, and then quantifying the dissolved solute by evaporating the solvent and weighing the residue.[3][4][5]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound

-

High-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Sealed vials or flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same constant temperature to permit the excess solid to settle.

-

To ensure complete removal of undissolved particles, centrifuge the suspension at a high speed.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

-

To remove any remaining fine particles, pass the withdrawn sample through a chemically resistant syringe filter into a pre-weighed evaporation dish.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered saturated solution in a vacuum oven at a controlled temperature suitable for evaporating the solvent without degrading the compound. Alternatively, a desiccator or a gentle stream of inert gas can be used.

-

Continue the evaporation process until the solid residue is completely dry and a constant weight is achieved.

-

-

Calculation of Solubility:

-

Weigh the evaporation dish with the dried solid residue.

-

The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dried residue (g)) / (Volume of the aliquot of saturated solution (L))

-

Caption: Logical workflow for solvent selection in pharmaceutical development.

This systematic approach ensures that the chosen solvent not only provides the required solubility but also aligns with safety, regulatory, and economic considerations, ultimately facilitating a more efficient and successful development process.

References

In-Depth Technical Guide: Safety and Handling of Methyl 2-chloroquinazoline-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for Methyl 2-chloroquinazoline-8-carboxylate (CAS No: 1217269-81-2). The information is compiled from available safety data sheets and chemical databases to ensure safe laboratory practices.

Chemical Identification and Properties

This compound is a heterocyclic building block often utilized in pharmaceutical research and drug development.[1] Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₇ClN₂O₂[2] |

| Molecular Weight | 222.63 g/mol [2] |

| CAS Number | 1217269-81-2[2][3] |

| Appearance | Data not available |

| Odor | Data not available[4] |

| Melting Point/Freezing Point | Data not available[4] |

| Boiling Point or Initial Boiling Point and Boiling Range | Data not available[4] |

| Flammability | Data not available[4] |

| Flash Point | Data not available[4] |

| Auto-ignition Temperature | Data not available[4] |

| Decomposition Temperature | Data not available[4] |

Hazard Identification and Toxicity

This compound is classified as hazardous. The primary routes of exposure and associated health effects are outlined below.

GHS Hazard Statements: [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

| Toxicity Data | Value |

| Acute Oral Toxicity | Data not available (classified as harmful if swallowed)[5] |

| Acute Dermal Toxicity | Data not available |

| Acute Inhalation Toxicity | Data not available (classified as harmful if inhaled)[5] |

| Skin Corrosion/Irritation | Causes skin irritation[5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation[5] |

| Respiratory or Skin Sensitization | Data not available |

| Germ Cell Mutagenicity | Data not available |

| Carcinogenicity | Data not available |

| Reproductive Toxicity | Data not available |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation[5] |

| Specific Target Organ Toxicity - Repeated Exposure | Data not available |

| Aspiration Hazard | Data not available |

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Precautions for Safe Handling: [3]

-

Handle in a well-ventilated place.

-

Wear suitable protective clothing, including chemical-impermeable gloves.

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools.

-

Prevent fire caused by electrostatic discharge.

Conditions for Safe Storage: [3][5]

-

Store the container tightly closed in a dry, cool, and well-ventilated place.

-

Store in an inert atmosphere, at 2-8°C.[5]

-

Store apart from incompatible materials.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

Engineering Controls:

-

Work should be conducted in a chemical fume hood.

-

Ensure adequate ventilation.

-

Eyewash stations and safety showers should be readily accessible.

Personal Protective Equipment (PPE): [3]

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

-

Skin Protection: Wear chemical-impermeable gloves and protective clothing.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

First-Aid Measures

In case of exposure, immediate medical attention is required.

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.

-

In Case of Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Accidental Release Measures

In the event of a spill, follow these emergency procedures:

-

Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.[3] Use personal protective equipment, including chemical-impermeable gloves.[3] Ensure adequate ventilation.[3] Remove all sources of ignition.[3] Evacuate personnel to safe areas.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[3] Do not let the chemical enter drains.[3]

-

Methods for Cleaning Up: Collect and arrange for disposal.[3] Keep the chemical in suitable, closed containers for disposal.[3] Use spark-proof tools and explosion-proof equipment.[3]

Firefighting and Reactivity

| Fire and Reactivity Data | Value |

| Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] |

| Specific Hazards Arising from the Chemical | Data not available[3] |

| Reactivity | Data not available |

| Chemical Stability | Data not available |

| Possibility of Hazardous Reactions | Data not available |

| Conditions to Avoid | Data not available |

| Incompatible Materials | Data not available |

| Hazardous Decomposition Products | Data not available |

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Experimental Protocols

Detailed experimental protocols for the determination of specific safety parameters (e.g., LD50, flash point) for this compound are not publicly available. These studies are typically conducted by the manufacturer and are considered proprietary information. Researchers should refer to standardized OECD or EPA guidelines for chemical safety testing for general methodologies.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

Caption: General workflow for safely handling hazardous chemicals.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or professional safety training. Always consult the most current SDS for this compound from the supplier and follow all applicable institutional and governmental safety regulations.

References

Quinazoline Building Blocks in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a "privileged structure" in medicinal chemistry. Its versatile chemical nature and ability to interact with a wide range of biological targets have led to the development of numerous therapeutic agents. Quinazoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of quinazoline building blocks, including their synthesis, biological activities, and mechanisms of action, with a focus on their application in drug discovery and development.

Synthesis of Quinazoline Scaffolds

The synthesis of the quinazoline core is a well-established area of organic chemistry, with several named reactions and modern methodologies available to researchers. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Experimental Protocols

1. Niementowski Quinazoline Synthesis (Classical Method)

This method involves the condensation of an anthranilic acid with an amide at elevated temperatures.

-

Materials:

-

Anthranilic acid (1 equivalent)

-

Formamide (excess, as both reactant and solvent)

-

-

Procedure:

-

A mixture of anthranilic acid and a significant excess of formamide is heated to 130-150°C.[1]

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to yield the quinazolin-4(3H)-one.[1]

-

2. Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines

Microwave irradiation offers a significant advantage in terms of reduced reaction times and often improved yields.

-

Materials:

-

2-chloro-substituted quinazoline (1 equivalent)

-

Desired amine (10 equivalents)

-

Toluene or neat (solventless)

-

-

Procedure:

-

The 2-chloroquinazoline and an excess of the desired amine are placed in a microwave-safe vessel.[2]

-

The mixture is subjected to microwave irradiation at a temperature ranging from 130-185°C for 30-50 minutes.[2]

-

After cooling, the reaction mixture is purified by column chromatography to isolate the 2,4-disubstituted quinazoline derivative.

-

Biological Activities of Quinazoline Derivatives

Quinazoline-based compounds have been extensively investigated for a wide array of biological activities, leading to the discovery of several clinically approved drugs.

Anticancer Activity

Quinazolines are particularly prominent in oncology, with many derivatives functioning as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[3]

Table 1: Anticancer Activity of Selected Quinazoline Derivatives

| Compound | Cancer Cell Line | Target/Mechanism | IC50 (µM) |

| Gefitinib | NCI-H1299 (Lung) | EGFR Tyrosine Kinase Inhibitor | 14.23 ± 0.08 |

| Gefitinib | NCI-H1437 (Lung) | EGFR Tyrosine Kinase Inhibitor | 20.44 ± 1.43 |

| Gefitinib | A549 (Lung) | EGFR Tyrosine Kinase Inhibitor | 15.11 ± 0.05 |

| Compound 4b | NCI-H1299 (Lung) | Gefitinib-1,2,3-triazole derivative | 4.42 ± 0.24 |

| Compound 4c | NCI-H1299 (Lung) | Gefitinib-1,2,3-triazole derivative | 4.60 ± 0.18 |

| Compound 4b | NCI-H1437 (Lung) | Gefitinib-1,2,3-triazole derivative | 1.56 ± 0.06 |

| Compound 4c | NCI-H1437 (Lung) | Gefitinib-1,2,3-triazole derivative | 3.51 ± 0.05 |

| Compound 4b | A549 (Lung) | Gefitinib-1,2,3-triazole derivative | 3.94 ± 0.01 |

| Compound 4c | A549 (Lung) | Gefitinib-1,2,3-triazole derivative | 4.00 ± 0.08 |

Data sourced from[4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

Test quinazoline compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]

-

Prepare serial dilutions of the test compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).[5]

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[6]

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[5]

-

Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[7]

-

Antimicrobial Activity

Quinazoline derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Quinazoline Derivatives

| Compound | Microorganism | Activity Metric | Value (µg/mL) |

| 5,8-dichloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | S. aureus ATCC25923 | MIC50 | 3.9 µM |

| Compound 6y (3,4-difluorobenzylamine derivative) | S. aureus ATCC25923 | MIC50 | 0.36 µM |

| Compound 6y (3,4-difluorobenzylamine derivative) | S. aureus JE2 (MRSA) | MIC50 | 0.02 µM |

Data sourced from[8]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Test quinazoline compound

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth directly in the wells of a 96-well plate.

-

Add the standardized bacterial inoculum to each well.[9]

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

-

Antiviral Activity

Several quinazoline derivatives have been identified as potent inhibitors of various viruses.

Table 3: Antiviral Activity of Selected Quinazolinone Derivatives against Zika Virus (ZIKV)

| Compound | Virus Strain | Cell Line | EC50 (nM) |

| 22 | ZIKV FLR | Vero | 900 |

| 27 | ZIKV FLR | Vero | 180 |

| 47 | ZIKV FLR | Vero | 210 |

| 27 | ZIKV FLR | U87 (human glioblastoma) | 100 |

| 27 | ZIKV FLR | C6/36 (mosquito) | 230-770 |

Data sourced from[10]

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

-

Materials:

-

Host cell line susceptible to the virus

-

Virus stock with a known titer

-

96-well cell culture plates

-

Test quinazoline compound

-

Culture medium

-

-

Procedure:

-

Seed host cells in a 96-well plate and allow them to form a confluent monolayer.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Incubate the plate at 37°C in a 5% CO₂ incubator until CPE is observed in the virus control wells (no compound).

-

The antiviral activity is determined by microscopically assessing the inhibition of CPE or by using a cell viability assay (e.g., MTT).[11]

-

Anti-inflammatory Activity

Quinazoline derivatives have been shown to modulate inflammatory pathways, such as the NF-κB signaling cascade.

This assay measures the production of nitrite, a stable product of nitric oxide, which is a key inflammatory mediator.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Test quinazoline compound

-

Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.[12]

-

Collect the cell culture supernatant.

-

Add the Griess reagent to the supernatant, which reacts with nitrite to form a colored azo dye.

-

Measure the absorbance at 540 nm and quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in absorbance indicates inhibition of NO production.[12]

-

Mechanisms of Action

The diverse biological activities of quinazolines stem from their ability to interact with a variety of molecular targets.

Kinase Inhibition: The EGFR Signaling Pathway

Many quinazoline-based anticancer agents, such as Gefitinib and Erlotinib, function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] By blocking the ATP binding site, these compounds prevent the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways that promote cell proliferation and survival.[3]

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

-

Materials:

-

Recombinant human EGFR kinase

-

Kinase assay buffer

-

ATP

-

A suitable substrate (e.g., a synthetic peptide)

-

Test quinazoline compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the EGFR enzyme, the substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.[6]

-

Incubate the reaction for a specified time at a controlled temperature (e.g., 30°C).

-

Stop the reaction and add the detection reagent, which measures the amount of ADP produced (inversely proportional to kinase inhibition).

-

Measure the resulting signal (e.g., luminescence) using a plate reader. The IC50 value is calculated by plotting the percent inhibition against the compound concentration.[6]

-

Modulation of Inflammatory Pathways: The NF-κB Signaling Pathway

Some quinazoline derivatives exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Caption: NF-κB signaling pathway and its inhibition by quinazoline derivatives.

Conclusion

Quinazoline and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. The versatility of the quinazoline scaffold, coupled with a deep understanding of its structure-activity relationships and mechanisms of action, provides a powerful platform for the design of next-generation drugs targeting a wide range of diseases. The synthetic methodologies and biological evaluation protocols outlined in this guide serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic system.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. ir.vistas.ac.in [ir.vistas.ac.in]

- 9. mjpms.in [mjpms.in]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloroquinazolines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, 2-substituted quinazolines are of significant interest, and 2-chloroquinazoline serves as a versatile and crucial intermediate for their synthesis. The electron-deficient nature of the quinazoline ring system, further activated by the chloro-substituent at the C2 position, makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the convenient introduction of a wide array of functional groups, enabling the generation of diverse compound libraries for drug discovery and the development of targeted therapeutics.[4][5]

This document provides detailed protocols for the nucleophilic substitution of 2-chloroquinazolines with various nucleophiles and discusses their application in the synthesis of medicinally relevant compounds.

General Principles of Reactivity

The nucleophilic aromatic substitution (SNAr) on 2-chloroquinazoline proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the quinazoline ring and yielding the 2-substituted product.

It is important to note the regioselectivity in polysubstituted quinazolines. For instance, in 2,4-dichloroquinazoline, the C4 position is significantly more reactive towards nucleophiles than the C2 position due to the electronic influence of the adjacent nitrogen atoms.[6][7][8] Substitution at the C2 position often requires harsher reaction conditions, such as higher temperatures or longer reaction times, after the C4 position has been functionalized.[6]

Applications in Drug Discovery

The ability to readily modify the C2 position of the quinazoline core is a cornerstone of many drug discovery programs. By reacting 2-chloroquinazoline with diverse libraries of amines, alcohols, thiols, and other nucleophiles, medicinal chemists can systematically explore the structure-activity relationships (SAR) of novel compounds. This approach has been instrumental in the development of potent and selective inhibitors of various enzymes, particularly protein kinases, which are critical targets in oncology.[9][10] The resulting 2-substituted quinazolines are frequently evaluated for their potential as anticancer agents, apoptosis inducers, and modulators of key cellular signaling pathways.[1][4]

Experimental Protocols

The following protocols provide generalized procedures for the nucleophilic substitution of 2-chloroquinazoline. Researchers should optimize conditions such as solvent, temperature, and reaction time for specific substrates.

Protocol 1: Synthesis of 2-Aminoquinazolines (N-Arylation)

Principle: This protocol describes the reaction of 2-chloroquinazoline with primary or secondary amines, typically anilines or benzylamines, to form 2-aminoquinazoline derivatives. The reaction is often facilitated by a base and heating. Polar aprotic solvents like DMF or protic solvents like isopropanol are commonly used.[9][10][11]

Materials:

-

2-Chloroquinazoline

-

Appropriate primary or secondary amine (e.g., aniline derivative)

-

Base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N))

-

Solvent (e.g., dry Dimethylformamide (DMF) or Isopropanol)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Ethyl acetate, Hexane (for TLC and chromatography)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloroquinazoline (1.0 mmol, 1 eq.).

-

Add the desired amine (1.2 mmol, 1.2 eq.) and a base such as potassium carbonate (2.0 mmol, 2.0 eq.).

-

Add the solvent (e.g., dry DMF, 10 mL) to the flask.

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.[11] The optimal temperature and time will depend on the nucleophilicity of the amine.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

After completion, cool the mixture to room temperature.

-

If using DMF, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). If using isopropanol, concentrate the solvent under reduced pressure, then partition the residue between water and ethyl acetate.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (1 x 30 mL) followed by brine (1 x 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate).

-

Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 2: Synthesis of 2-Alkoxyquinazolines

Principle: This protocol details the synthesis of 2-alkoxyquinazolines via the reaction of 2-chloroquinazoline with an alcohol in the presence of a strong base, which generates the more nucleophilic alkoxide in situ.[11]

Materials:

-

2-Chloroquinazoline

-

Desired alcohol (e.g., ethanol, phenol)

-

Strong base (e.g., Sodium metal (Na) or Sodium Hydride (NaH))

-

Anhydrous solvent (the corresponding alcohol is often used as the solvent)

-

Flame-dried round-bottom flask with reflux condenser and nitrogen/argon inlet

-

Magnetic stirrer and heating mantle

-

Standard workup and purification reagents (as in Protocol 1)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the desired dry alcohol (10 mL).

-

Carefully add sodium metal (1.5 mmol, 1.5 eq.) in small portions or sodium hydride (60% dispersion in mineral oil, 1.5 mmol, 1.5 eq.).

-

Stir the mixture at room temperature until all the sodium has dissolved or hydrogen evolution ceases, indicating the formation of the sodium alkoxide.

-

Add a solution of 2-chloroquinazoline (1.0 mmol, 1.0 eq.) in the corresponding dry alcohol (5 mL).

-

Heat the reaction mixture to reflux and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench by adding water (10 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 3: Synthesis of 2-(Alkylthio)quinazolines

Principle: Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react readily with 2-chloroquinazoline to form 2-(alkylthio) or 2-(arylthio)quinazolines.[11][12][13] The reaction is typically performed in a polar aprotic solvent with a mild base to deprotonate the thiol.

Materials:

-

2-Chloroquinazoline

-

Desired thiol (e.g., thiophenol, ethanethiol)

-

Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH))

-

Solvent (e.g., DMF, DMSO, or Ethanol)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard workup and purification reagents (as in Protocol 1)

Procedure:

-

In a round-bottom flask, dissolve the desired thiol (1.1 mmol, 1.1 eq.) in the chosen solvent (10 mL).

-

Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.) and stir for 10-15 minutes at room temperature.

-

Add 2-chloroquinazoline (1.0 mmol, 1.0 eq.) to the mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C for 2-8 hours. Thiols are generally very reactive, and heating may not always be necessary.[11]

-

Monitor the reaction progress by TLC.

-

Upon completion, perform an aqueous workup as described in Protocol 1 (pour into water, extract with an organic solvent).

-

Wash, dry, and concentrate the organic phase.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the final product by NMR, IR, and mass spectrometry.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions and yields for the nucleophilic substitution of chloroquinazolines. Yields are highly dependent on the specific substrates used.

Table 1: Representative Conditions for Amination of Chloroquinazolines

| Entry | Chloroquinazoline | Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Chloroquinazoline | Pyrrolidine | K₂CO₃ | DMF | 100 | 17 | Moderate | [14] |

| 2 | 2-Chloroquinoxaline* | Aniline derivative | K₂CO₃ | DMF | 120 | 12-24 | 70-85 | [11] |

| 3 | 4-Chloro-6,7-dimethoxyquinazoline | N-Methyl-3-methoxyaniline | Acetic Acid | Isopropanol | 80 | 0.16 | 92 | [9] |

| 4 | 4-Chloro-6,7-dimethoxyquinazoline | N-Methyl-3-bromoaniline | Acetic Acid | Isopropanol | 80 | 0.66 | 72 | [9] |

Note: 2-Chloroquinoxaline is presented as a reactive analog to 2-chloroquinazoline, illustrating typical SNAr conditions.

Table 2: Representative Conditions for Reactions with O- and S-Nucleophiles | Entry | Chloro-Heterocycle | Nucleophile | Base/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:| | 1 | 2-Chloroquinoxaline* | Sodium Methoxide | Na | Methanol | Reflux | 4-8 | 80-95 |[11] | | 2 | 2-Chloroquinoxaline* | Thiophenol | K₂CO₃ | DMF | 80 | 4 | ~90 |[11] | | 3 | Atrazine (a chloroazine) | Sodium Bisulfide (NaSH) | Aqueous | 25 | - | Low |[15] | Note: 2-Chloroquinoxaline is presented as a reactive analog to 2-chloroquinazoline, illustrating typical SNAr conditions.

Workflow and Troubleshooting

Common Issues and Solutions:

-

Low or No Reactivity:

-

Cause: Insufficient activation energy, poor nucleophile, or inappropriate solvent.[11]

-

Solution: Increase the reaction temperature. Switch to a more polar aprotic solvent like DMSO or NMP, which can enhance the reactivity of anionic nucleophiles.[11] For weak nucleophiles, consider using a stronger base or converting them to a more reactive form (e.g., alcohol to alkoxide).

-

-

Formation of Side Products:

-

Cause: Undesired side reactions may be promoted by the reaction conditions.

-

Solution: Systematically optimize reaction parameters like temperature and time. Lowering the temperature may increase selectivity. Ensure starting materials are pure and solvents are anhydrous to prevent unwanted reactions.[16]

-

-

Poor Regioselectivity (in di- or poly-substituted systems):

-

Cause: In substrates like 2,4-dichloroquinazoline, the C4 position is inherently more reactive.[6][7]

-

Solution: To achieve substitution at C2, first react the more labile C4 position. The subsequent C2 substitution will then require more forcing conditions (higher temperature, stronger base). This stepwise approach allows for controlled, regioselective synthesis.[6]

-

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Application Notes and Protocols for the Suzuki Coupling of Methyl 2-chloroquinazoline-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Methyl 2-chloroquinazoline-8-carboxylate with various aryl and heteroaryl boronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel 2-substituted quinazoline derivatives, which are key scaffolds in numerous biologically active compounds.

Introduction

The quinazoline core is a privileged structure in drug discovery, appearing in a wide array of approved therapeutics. The functionalization of this scaffold, particularly at the 2-position, is of significant interest for the development of new chemical entities. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, enabling the efficient synthesis of 2-aryl and 2-heteroaryl quinazolines.[1] This protocol details the coupling of this compound, an electron-deficient substrate, with various boronic acids. The presence of the electron-withdrawing carboxylate group can influence the reactivity of the C-Cl bond, making optimized reaction conditions crucial for high-yield synthesis.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[2][3] For electron-deficient substrates like this compound, the oxidative addition step is generally facilitated.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of 2-chloroquinazoline derivatives with various arylboronic acids. While specific data for this compound is limited in the literature, the presented data is based on analogous systems, including those with electron-withdrawing groups, and serves as a strong guideline for expected outcomes.

Table 1: Conventional Heating Conditions for Suzuki Coupling of 2-Chloroquinazolines

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ (3) | Dioxane/H₂O (3:1) | 90 | 16 | 80-90 |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 8 | 88-98 |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | DMF | 120 | 6 | 75-85 |

| 5 | 4-Nitrophenylboronic acid | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 70-80 |

Table 2: Microwave-Assisted Suzuki Coupling of 2-Chloroquinolines/Quinazolines

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ (2) | MeCN/H₂O (4:1) | 140 | 15 | ~90 |

| 2 | 3-Pyridinylboronic acid | PdCl₂(PPh₃)₂ (10) | Na₂CO₃ (2) | MeCN | 140 | 15 | 85-95 |

| 3 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (2:1) | 120 | 20 | 80-90 |

| 4 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 150 | 10 | 85-95 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling (Conventional Heating)

This protocol describes a general method for the synthesis of 2-aryl-quinazoline-8-carboxylates from this compound and various boronic acids using conventional heating.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a suitable ligand) (2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF, or a mixture with water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times to ensure an inert atmosphere.

-

Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water). The volume of the solvent should be sufficient to ensure proper stirring (e.g., 10 mL per 1 mmol of the quinazoline substrate).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-quinazoline-8-carboxylate.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

For accelerated reaction times, microwave synthesis can be employed. This is particularly useful for high-throughput synthesis and library generation.[4]

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.5 - 2.0 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (5-10 mol%)

-

Base (e.g., Na₂CO₃ or K₂CO₃) (2 equivalents)

-

Microwave-safe reaction vial with a stir bar

-

Solvent (e.g., Acetonitrile/Water, Dioxane/Water, or DMF)

-

Microwave synthesizer

Procedure:

-

In a microwave-safe vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 10 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv.).

-

Add the solvent (e.g., a 4:1 mixture of acetonitrile and water) to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave synthesizer and irradiate at the specified temperature (e.g., 140 °C) for the designated time (e.g., 15 minutes). The initial power should be moderated.[4]

-

After the reaction is complete, cool the vial to room temperature using a flow of compressed air.

-

Open the vial and transfer the contents to a round-bottom flask.

-

Remove the solvent under reduced pressure.

-

Follow the work-up and purification steps as described in the general procedure (Protocol 1, steps 7-9).

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki coupling.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Chloroquinazolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged heterocyclic motif frequently found in a wide array of bioactive molecules and pharmaceutical agents. The introduction of an amino group at the C2-position of the quinazoline ring system is a key step in the synthesis of numerous compounds with therapeutic potential. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering a highly efficient method for the synthesis of 2-aminoquinazolines from readily available 2-chloroquinazolines. This reaction is renowned for its broad substrate scope, tolerance of various functional groups, and generally high yields, making it an invaluable tool in medicinal chemistry and drug discovery.

These application notes provide a comprehensive overview of the Buchwald-Hartwig amination of 2-chloroquinazolines, including detailed experimental protocols, a summary of reaction parameters with corresponding yields, and an exploration of the role of 2-aminoquinazolines in key signaling pathways relevant to drug development.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, a 2-chloroquinazoline) and an amine in the presence of a base and a phosphine ligand. The catalytic cycle, illustrated below, involves the oxidative addition of the 2-chloroquinazoline to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired 2-aminoquinazoline and regenerate the active Pd(0) catalyst.

Data Presentation: Reaction Conditions and Yields

The success of the Buchwald-Hartwig amination of 2-chloroquinazolines is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent. The following tables summarize representative examples of this reaction with various amines, providing a comparative overview of different catalytic systems and their efficiencies.

Table 1: Buchwald-Hartwig Amination of 2-Chloroquinazolines with Anilines

| Entry | 2-Chloroquinazoline | Aniline | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloroquinazoline | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Dioxane | 100 | 12 | 92 |

| 2 | 2-Chloro-6,7-dimethoxyquinazoline | 4-Methoxyaniline | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 88 |

| 3 | 2-Chloro-4-phenylquinazoline | 3-Chloroaniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 24 | 75 |

| 4 | 2-Chloroquinazoline | 2-Methylaniline | Pd(OAc)₂ (3) | DavePhos (6) | K₂CO₃ (2.5) | Toluene | 100 | 18 | 85 |

| 5 | 2-Chloro-6-nitroquinazoline | 4-Fluoroaniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Dioxane | 90 | 10 | 95 |

Table 2: Buchwald-Hartwig Amination of 2-Chloroquinazolines with Alkylamines and Other Amines

| Entry | 2-Chloroquinazoline | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloroquinazoline | Morpholine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.5) | Toluene | 100 | 8 | 98 |

| 2 | 2-Chloro-6,7-dimethoxyquinazoline | n-Butylamine | Pd₂(dba)₃ (1.5) | tBuXPhos (3) | LHMDS (1.4) | THF | 80 | 12 | 89 |

| 3 | 2-Chloro-4-methylquinazoline | Piperidine | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Dioxane | 110 | 20 | 91 |

| 4 | 2-Chloroquinazoline | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | 82 |

| 5 | 2-Chloro-6-bromoquinazoline | Cyclohexylamine | Pd(OAc)₂ (4) | RuPhos (8) | NaOtBu (2) | Dioxane | 100 | 24 | 78 |

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of 2-chloroquinazolines. These should be regarded as starting points and may require optimization for specific substrates and reaction scales.

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of a 2-Chloroquinazoline with an Aniline Derivative

This protocol is a general guideline for the coupling of various anilines with 2-chloroquinazolines.

Materials:

-

2-Chloroquinazoline derivative (1.0 mmol, 1.0 equiv)

-

Aniline derivative (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

-

Xantphos (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous 1,4-Dioxane (5 mL)

-

Schlenk tube or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 2-chloroquinazoline derivative, Pd₂(dba)₃, Xantphos, and NaOtBu.

-

Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Add the anhydrous 1,4-dioxane and the aniline derivative via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(arylamino)quinazoline.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination of 2-Chloroquinazolines

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

-

2-Chloroquinazoline derivative (0.5 mmol, 1.0 equiv)

-

Amine (0.6 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.025 mmol, 5 mol%)

-

BINAP (0.0375 mmol, 7.5 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)

-

Anhydrous Toluene (3 mL)

-

Microwave reactor vial (10 mL)

Procedure:

-

To a 10 mL microwave reactor vial, add the 2-chloroquinazoline derivative, Pd(OAc)₂, BINAP, and Cs₂CO₃.

-

Add a magnetic stir bar and anhydrous toluene.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate at 150 °C for 10-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Development: Targeting Signaling Pathways

2-Aminoquinazoline derivatives have been identified as potent inhibitors of several key signaling pathways implicated in cancer and other diseases. The efficient synthesis of these compounds via the Buchwald-Hartwig amination allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.